molecular formula C15H12N2O4 B1219767 5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin CAS No. 35531-90-9

5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin

Cat. No.: B1219767
CAS No.: 35531-90-9
M. Wt: 284.27 g/mol
InChI Key: WWEKVOUOQUHVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenytoin catechol, also known as 5-dhpph, belongs to the class of organic compounds known as phenylhydantoins. These are heterocyclic aromatic compounds containing an imiazolidinedione moiety substituted by a phenyl group. Phenytoin catechol is considered to be a practically insoluble (in water) and relatively neutral molecule. Phenytoin catechol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, phenytoin catechol is primarily located in the cytoplasm. Phenytoin catechol participates in a number of enzymatic reactions. In particular, Phenytoin catechol can be biosynthesized from hydroxyphenytoin through the action of the enzymes cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 3A4. In addition, Phenytoin catechol and S-adenosylmethionine can be converted into phenytoin methylcatechol and S-adenosylhomocysteine;  which is catalyzed by the enzyme catechol O-methyltransferase. In humans, phenytoin catechol is involved in the metabolic disorder called the phenytoin (antiarrhythmic) action pathway.

Properties

CAS No.

35531-90-9

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

5-(3,4-dihydroxyphenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H12N2O4/c18-11-7-6-10(8-12(11)19)15(9-4-2-1-3-5-9)13(20)16-14(21)17-15/h1-8,18-19H,(H2,16,17,20,21)

InChI Key

WWEKVOUOQUHVHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=C(C=C3)O)O

Synonyms

5-(3,4-dihydroxyphenyl)-5-phenylhydantoin
5-DHPPH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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